Diethylcarbamazine

描述

Diethylcarbamazine is a synthetic organic compound primarily used as an anthelmintic drug. It is effective against certain parasitic filarial worms, which are endemic throughout most of the subtropical and tropical regions of the world. These parasites infect the blood and lymph channels in humans, causing the debilitating disease filariasis . This compound was discovered in 1947 by Yellapragada Subbarow and is included in the World Health Organization’s List of Essential Medicines .

准备方法

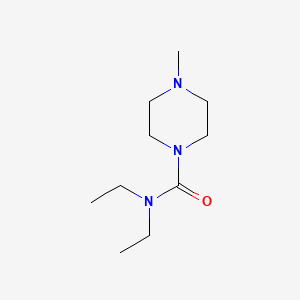

合成路线和反应条件: 乙胺嗪由 4-甲基哌嗪合成。 合成过程包括在受控条件下,使 4-甲基哌嗪与二乙基氨基甲酰氯反应,形成乙胺嗪 .

工业生产方法: 在工业环境中,乙胺嗪是在合适溶剂和催化剂的存在下,通过使 4-甲基哌嗪与二乙基氨基甲酰氯反应来生产的。 该反应通常在高温下进行,以确保反应物完全转化为所需产物 .

化学反应分析

科学研究应用

Diethylcarbamazine (DEC) is a synthetic anthelmintic drug used to treat filarial diseases, including tropical pulmonary eosinophilia, loiasis, and lymphatic filariasis . It is highly specific for several parasites and lacks toxic metallic elements .

Scientific Research Applications

Treatment of Lymphatic Filariasis: DEC is a drug of choice for treating lymphatic filariasis (LF), used alone or in combination as a mass drug administration (MDA) preventive strategy . Studies have shown that repeated rounds of MDA with DEC and albendazole can significantly reduce filariasis infection rates .

- Three rounds of MDA decreased microfilaremia rates by 94% .

- Filarial antigenemia rates decreased by 64% after three rounds of MDA .

- Combining DEC with albendazole in mass treatment programs shows greater activity against adult worms . A study comparing DEC alone to DEC plus albendazole showed no statistically significant difference in decreasing microfilaria, but the combination resulted in a significant decrease in Og4C3 antigen prevalence .

- Combining Ivermectin, this compound Citrate, and Albendazole improves control of multiple neglected tropical diseases .

Anti-inflammatory Properties: DEC possesses anti-inflammatory properties by interfering with arachidonic acid metabolism, involving lipoxygenase (LOX) and cyclooxygenase (COX) enzymes .

- DEC reduces lung injury, PMN migration, and the release of proinflammatory cytokines .

- It can be used as a potential anti-inflammatory drug for chronic hepatic inflammation .

- DEC has shown potential in reducing hepatic abnormalities caused by malnutrition and liver injuries in experimental alcoholism models .

Mechanism of Action: The mechanism of action of this compound is thought to involve sensitizing the microfilariae to phagocytosis .

- DEC's activity against Brugia malayi microfilariae depends on inducible nitric-oxide synthase and the cyclooxygenase pathway .

- DEC directly and rapidly paralyzes parasites by opening TRP channels in muscle .

- The opening of TRP channels produces contraction and subsequent activation of calcium-dependent SLO-1K channels .

Pharmacokinetics: After oral administration, this compound is readily absorbed . A population pharmacokinetics model found that body weight and gender were significant covariates for the volume of distribution of DEC .

作用机制

乙胺嗪通过抑制微丝蚴中的花生四烯酸代谢发挥作用。 这种抑制使微丝蚴更容易受到先天免疫攻击,但不会直接杀死寄生虫 . 该化合物使微丝蚴对吞噬作用敏感,其活性依赖于诱导型一氧化氮合酶和环氧合酶途径 . 此外,乙胺嗪靶向环氧合酶途径和 COX-1 .

相似化合物的比较

乙胺嗪在驱虫药中是独特的,因为它具有特定的作用机制,并对多种丝虫有效 . 类似的化合物包括:

伊维菌素: 优选用于治疗盘尾丝虫病(河盲症),但对其他丝虫感染的疗效较差.

阿苯达唑: 通常与乙胺嗪联合使用,用于大规模药物管理计划,以消除淋巴丝虫病.

左旋咪唑: 另一种驱虫药,其作用机制不同,主要用于兽医学.

生物活性

Diethylcarbamazine (DEC) is a synthetic organic compound primarily used as an anthelmintic agent in the treatment of lymphatic filariasis and other parasitic infections. Its biological activity is characterized by a complex interplay between direct effects on parasites and modulation of host immune responses. This article delves into the mechanisms of action, pharmacokinetics, and clinical implications of DEC, supported by research findings and case studies.

The biological activity of DEC is multifaceted, involving both direct effects on parasites and indirect effects through the host's immune system.

Direct Effects on Parasites:

- Activation of TRP Channels: Recent studies have shown that DEC activates Transient Receptor Potential (TRP) channels, particularly TRP-2 in Brugia malayi muscle cells. This activation leads to rapid spastic paralysis of the parasites, which can last for several hours. The mechanism involves calcium-dependent channels that facilitate muscle contraction and subsequent paralysis .

- Impact on Arachidonic Acid Pathways: DEC also influences the arachidonic acid metabolic pathway, inhibiting cyclooxygenase (COX) enzymes and affecting nitric oxide synthase (iNOS) pathways. These interactions are crucial for its efficacy in vivo, as they enhance phagocytosis and increase microfilariae adherence to granulocytes .

Indirect Effects via Host Immune Modulation:

DEC sensitizes microfilariae to phagocytosis by enhancing immune responses. It has been observed that DEC administration leads to a significant drop in microfilariae counts within minutes, indicating a rapid immune response facilitated by host factors .

Pharmacokinetics

DEC is readily absorbed following oral administration, with bioavailability being a critical factor in its therapeutic effectiveness. The drug is typically administered in tablet form at doses of 50 mg or 100 mg. Its pharmacokinetic profile allows for effective treatment regimens in endemic regions where lymphatic filariasis is prevalent .

Clinical Applications

DEC has been employed in various clinical settings, particularly in mass drug administration (MDA) programs aimed at controlling lymphatic filariasis. It is often combined with other antiparasitic agents like albendazole or ivermectin to enhance efficacy and reduce transmission rates.

Case Studies

- Lymphatic Filariasis Control Programs: In regions where lymphatic filariasis is endemic, DEC has been used effectively in MDA campaigns. Studies indicate that such programs have led to significant reductions in infection rates and associated morbidity .

- Safety and Efficacy Trials: Clinical trials have demonstrated that DEC is generally well-tolerated, with side effects being mild and transient. Adverse reactions are typically associated with the inflammatory response to dying microfilariae rather than the drug itself .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of DEC:

属性

IUPAC Name |

N,N-diethyl-4-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O/c1-4-12(5-2)10(14)13-8-6-11(3)7-9-13/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKMWOKWVGPNJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1642-54-2 (citrate (1:1)), 5348-97-0 (mono-hydrochloride) | |

| Record name | Diethylcarbamazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1022928 | |

| Record name | Diethylcarbamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.36e+02 g/L | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism of action of diethylcarbamazine is thought to involve sensitizing the microfilariae to phagocytosis. One study showed that diethylcarbamazine's activity against Brugia malayi microfilariae is dependent on inducible nitric-oxide synthase and the cyclooxygenase pathway. It confirmed the important role of the arachidonic acid metabolic pathway in diethylcarbamazine's mechanism of action in vivo and showes that in addition to its effects on the 5-lipoxygenase pathway, it targets the cyclooxygenase pathway and COX-1. | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

90-89-1 | |

| Record name | Diethylcarbamazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylcarbamazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Piperazinecarboxamide, N,N-diethyl-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylcarbamazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylcarbamazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLCARBAMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V867Q8X3ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150-155, 48 °C | |

| Record name | Diethylcarbamazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diethylcarbamazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DEC affect calcium signaling in Brugia malayi muscles?

A1: DEC interacts with the transient receptor potential channel, C classification (TRPC) ortholog receptor TRP-2 in Brugia malayi muscles. This interaction promotes calcium ion (Ca2+) entry into the muscle cells, leading to muscle contraction and potentially contributing to paralysis. []

Q2: Does DEC have any synergistic effects with other anthelmintics?

A2: Yes, DEC demonstrates synergistic effects with emodepside, an anthelmintic drug. Emodepside is thought to target Slopoke (SLO-1) Ca2+-activated potassium (K+) channels. When combined with DEC, emodepside potentiates the DEC-induced Ca2+ signal in Brugia malayi muscles, leading to enhanced inhibition of motility. []

Q3: What is the molecular formula and weight of diethylcarbamazine?

A3: this compound has the molecular formula C10H21N3O and a molecular weight of 199.29 g/mol.

Q4: Does the packaging material influence the stability of DEC tablets?

A4: Yes, packaging plays a crucial role in maintaining DEC stability. A study indicated that aluminum strips with polyethylene lining are the most appropriate packaging material to ensure the stability of DEC 50 mg tablets throughout their shelf life. []

Q5: How is DEC absorbed and distributed in the body?

A5: DEC is rapidly absorbed following oral administration. [] It is then widely distributed throughout the body, including saliva. Studies have shown a strong correlation between DEC concentrations in plasma and saliva, suggesting that saliva concentrations could be used to monitor drug therapy. []

Q6: How is DEC eliminated from the body?

A6: DEC is primarily metabolized in the liver and excreted in the urine. Activated charcoal has been shown to reduce the absorption and urinary excretion of DEC by adsorbing it in the gastrointestinal tract. []

Q7: What is the efficacy of combination therapy with DEC?

A7: Combination therapies involving DEC often demonstrate superior efficacy compared to single-drug treatments. For instance, a combination of DEC and albendazole was found to be more effective at clearing Brugia malayi microfilariae than either drug alone. [] Similarly, annual mass treatment with DEC plus ivermectin resulted in a greater reduction in microfilariae-positive infections compared to DEC alone in a study conducted in Papua New Guinea. []

Q8: Is there evidence of resistance to DEC in filarial parasites?

A8: While widespread resistance to DEC has not been widely reported, the potential for its development exists. Continuous monitoring for resistance is crucial to ensure the long-term effectiveness of DEC-based treatment strategies.

Q9: What are some common adverse reactions associated with DEC treatment?

A9: DEC treatment can cause adverse reactions, particularly in individuals infected with filarial parasites. These reactions, often termed Mazzotti reactions, can manifest as fever, headache, dizziness, skin reactions, and gastrointestinal complications. [, , , , ] The severity of these reactions can vary depending on the filarial species involved, with infections of Onchocerca volvulus often associated with more severe reactions. []

Q10: Can DEC administration lead to changes in blood parameters?

A10: Yes, DEC administration has been associated with a profound decrease in circulating eosinophils, reaching their lowest levels just before or during the onset of clinical and physiological changes associated with the Mazzotti reaction. []

Q11: Are there any novel drug delivery systems being explored for DEC?

A11: Researchers are exploring the development of orodispersible tablets of DEC to enhance patient compliance, particularly among pediatric and geriatric populations who may have difficulty swallowing conventional tablets. [, ]

Q12: What analytical techniques are commonly employed for the quantification of DEC?

A12: Several analytical methods are utilized for quantifying DEC, including spectrophotometry [, ] and high-performance liquid chromatography (HPLC). [, , ] These methods are essential for quality control and assurance during drug development, manufacturing, and distribution.

Q13: Have analytical methods for DEC been validated?

A13: Yes, validated RP-HPLC methods have been developed for the simultaneous estimation of DEC with other drugs like cetirizine hydrochloride and chlorpheniramine maleate in pharmaceutical formulations. These methods demonstrate good accuracy, precision, and linearity, making them suitable for routine analysis. [, ]

Q14: When was DEC first discovered as an antifilarial agent?

A14: DEC was first identified as an effective antifilarial agent in 1947. [] Its introduction marked a significant milestone in the fight against filariasis, offering a valuable tool for controlling these debilitating parasitic infections.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。